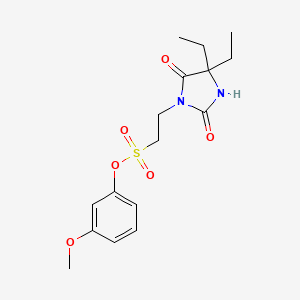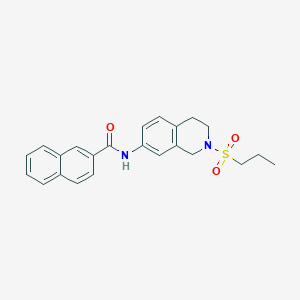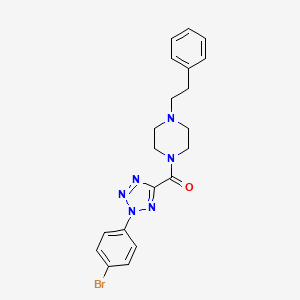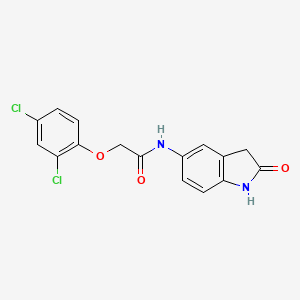
3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate is a versatile chemical compound known for its unique structural properties and wide range of applications in scientific research. This compound features a methoxyphenyl group, an imidazolidinone ring, and an ethanesulfonate moiety, which together contribute to its reactivity and functionality in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate typically involves multiple steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting diethylamine with a suitable diketone under acidic conditions to form the 4,4-diethyl-2,5-dioxoimidazolidinone core.
Attachment of the Ethanesulfonate Group: The ethanesulfonate group is introduced via a sulfonation reaction, where ethanesulfonyl chloride reacts with the imidazolidinone derivative in the presence of a base such as triethylamine.
Coupling with 3-Methoxyphenyl Group: The final step involves coupling the 3-methoxyphenyl group to the sulfonated imidazolidinone through a nucleophilic substitution reaction, often facilitated by a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The imidazolidinone ring can be reduced to form a dihydroimidazolidinone.
Substitution: The ethanesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonate esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Hydroxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate.
Reduction: 3-Methoxyphenyl 2-(4,4-diethyl-2,5-dihydroimidazolidin-1-yl)ethanesulfonate.
Substitution: Various sulfonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate is utilized in several fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonate esters and imidazolidinone derivatives.
Biology: In biochemical assays to study enzyme interactions and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The compound exerts its effects primarily through its reactive functional groups:
Methoxyphenyl Group: Participates in electrophilic aromatic substitution reactions.
Imidazolidinone Ring: Acts as a hydrogen bond donor and acceptor, facilitating interactions with biological molecules.
Ethanesulfonate Group: Enhances solubility and reactivity, allowing for diverse chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate: Similar structure but with methyl groups instead of ethyl groups.
3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)propane-1-sulfonate: Similar structure but with a propane sulfonate group instead of ethanesulfonate.
Uniqueness
3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties, making it particularly useful in specialized synthetic and research applications.
Propiedades
IUPAC Name |
(3-methoxyphenyl) 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-4-16(5-2)14(19)18(15(20)17-16)9-10-25(21,22)24-13-8-6-7-12(11-13)23-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFLHQXXBAWUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CCS(=O)(=O)OC2=CC=CC(=C2)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2565738.png)



![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)propanoate](/img/structure/B2565747.png)


![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)
![1-(1-benzofuran-2-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2565751.png)
![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2565752.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2565754.png)


![N-(4-ETHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2565760.png)
